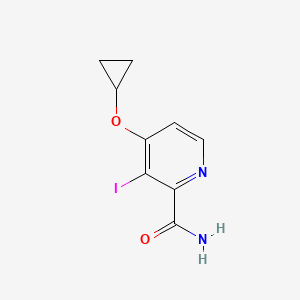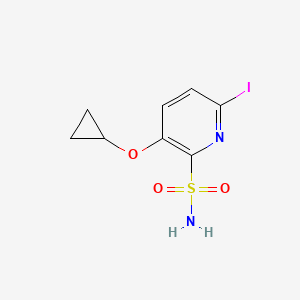![molecular formula C14H8Cl2N2 B14806203 3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}benzonitrile](/img/structure/B14806203.png)
3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,4-dichlorobenzylidene)amino]benzonitrile is an organic compound with the molecular formula C14H8Cl2N2 It is characterized by the presence of a benzylideneamino group attached to a benzonitrile moiety, with two chlorine atoms substituted at the 2 and 4 positions of the benzylidene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dichlorobenzylidene)amino]benzonitrile typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 3-aminobenzonitrile. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst or acidic conditions to proceed efficiently. The reaction mixture is often heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 3-[(2,4-dichlorobenzylidene)amino]benzonitrile are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-dichlorobenzylidene)amino]benzonitrile can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing chlorine atoms makes the compound susceptible to nucleophilic aromatic substitution reactions.
Reduction: The imine group (benzylideneamino) can be reduced to form the corresponding amine.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Nucleophilic Aromatic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: Formation of 3-[(2,4-dichlorobenzyl)amino]benzonitrile.
Oxidation: Formation of oxidized derivatives, potentially including carboxylic acids or other functional groups.
Scientific Research Applications
3-[(2,4-dichlorobenzylidene)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,4-dichlorobenzylidene)amino]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzylideneamino group allows for potential interactions with nucleophilic sites in proteins or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-dichlorobenzylidene)amino]benzonitrile
- 2-[(phenylamino)methyl]phenol
- 2-{[(4-hydroxyphenyl)amino]methyl}phenol
- 2-{[(3-chlorophenyl)amino]methyl}phenol
Uniqueness
3-[(2,4-dichlorobenzylidene)amino]benzonitrile is unique due to the specific positioning of the chlorine atoms and the benzylideneamino group, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H8Cl2N2 |
|---|---|
Molecular Weight |
275.1 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C14H8Cl2N2/c15-12-5-4-11(14(16)7-12)9-18-13-3-1-2-10(6-13)8-17/h1-7,9H |
InChI Key |
VTQMSPXLYCDFMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=C(C=C(C=C2)Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(10R,13S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B14806125.png)



methanone](/img/structure/B14806155.png)

![7-Chlorobenzo[e][1,2,3]oxathiazine 2,2-dioxide](/img/structure/B14806172.png)

![zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene](/img/structure/B14806180.png)





